molecular formula C6H12NNa3O9S3 B12670413 Trisodium 1,1',1''-nitrilotris(ethanesulphonate) CAS No. 31827-09-5

Trisodium 1,1',1''-nitrilotris(ethanesulphonate)

Cat. No.: B12670413
CAS No.: 31827-09-5
M. Wt: 407.3 g/mol
InChI Key: GSQNJUWDOVTHAJ-UHFFFAOYSA-K
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Description

Systematic IUPAC Nomenclature and Structural Representation

Trisodium 1,1',1''-nitrilotris(ethanesulphonate) is systematically named according to IUPAC guidelines as trisodium 2,2',2''-nitrilotris(ethanesulfonate) . This nomenclature reflects the compound’s core structure: a central nitrogen atom bonded to three ethanesulfonate groups, each terminating in a sulfonate (-SO₃⁻) moiety. The prefix nitrilotris denotes the trisubstituted amine backbone, while ethanesulphonate specifies the two-carbon chain with a sulfonate functional group. The three sodium cations neutralize the anionic charges of the sulfonate groups.

The structural formula is represented as:
$$ \text{Na}3[\text{N}(\text{CH}2\text{CH}2\text{SO}3)_3] $$
This indicates a trigonal pyramidal geometry around the nitrogen atom, with each arm consisting of an ethylene (-CH₂CH₂-) bridge linked to a sulfonate group. The molecular formula is C₆H₁₂NNa₃O₉S₃ , derived by substituting the potassium ions in the analogous tripotassium compound (C₆H₁₂K₃NO₉S₃) with sodium ions.

CAS Registry Numbers and EINECS Identifiers

As of the available data, the CAS Registry Number for trisodium 1,1',1''-nitrilotris(ethanesulphonate) is not explicitly listed in the provided sources. However, its structural analog, the tripotassium salt (1,1',1''-nitrilotris(ethanesulphonate) tripotassium), is registered under CAS 84195-68-6 and EINECS 282-374-7 . For the sodium variant, analogous identifiers would follow the pattern of replacing the cation in the registry entry, though authoritative databases like PubChem and NIST do not currently list these details.

Property Value (Tripotassium Analog) Inferred Value (Trisodium)
CAS Registry Number 84195-68-6 Not listed
EINECS Number 282-374-7 Not listed
Molecular Formula C₆H₁₂K₃NO₉S₃ C₆H₁₂NNa₃O₉S₃

Properties

CAS No.

31827-09-5

Molecular Formula

C6H12NNa3O9S3

Molecular Weight

407.3 g/mol

IUPAC Name

trisodium;1-[bis(1-sulfonatoethyl)amino]ethanesulfonate

InChI

InChI=1S/C6H15NO9S3.3Na/c1-4(17(8,9)10)7(5(2)18(11,12)13)6(3)19(14,15)16;;;/h4-6H,1-3H3,(H,8,9,10)(H,11,12,13)(H,14,15,16);;;/q;3*+1/p-3

InChI Key

GSQNJUWDOVTHAJ-UHFFFAOYSA-K

Canonical SMILES

CC(N(C(C)S(=O)(=O)[O-])C(C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 1,1’,1’'-nitrilotris(ethanesulphonate) typically involves the reaction of nitrilotriethanol with sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of Trisodium 1,1’,1’'-nitrilotris(ethanesulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trisodium 1,1’,1’'-nitrilotris(ethanesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trisodium 1,1’,1’'-nitrilotris(ethanesulphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trisodium 1,1’,1’'-nitrilotris(ethanesulphonate) involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Nitrilotris(methylene phosphonic acid) (ATMP) and HEDP (Phosphonates)
  • Structure : ATMP (CAS 2235-43-0) contains three phosphonic acid (–PO₃H₂) groups attached to a central nitrogen, while HEDP features two phosphonate groups linked via a hydroxyethyl bridge .
  • Molecular Weight: Trisodium nitrilotris(ethanesulphonate) (inferred from tripotassium analog): ~455 g/mol (C₆H₁₂K₃NO₉S₃) . ATMP pentasodium salt: ~409 g/mol (C₃H₇NNa₅O₉P₃) .
  • Functionality :
    • Phosphonates exhibit strong binding to Ca²⁺, Ba²⁺, and Sr²⁺, making them effective against carbonate and sulfate scales .
    • Sulfonates like trisodium nitrilotris(ethanesulphonate) may have weaker chelation but higher thermal stability due to sulfonate groups' resistance to hydrolysis .
Nitrilotriacetic Acid (NTA) Trisodium Salt
  • Structure : NTA (CAS 5064-31-3) features three carboxylate (–COO⁻) groups attached to a central nitrogen .
  • Chelation : Carboxylates bind metals less strongly than phosphonates or sulfonates but are more biodegradable. Sulfonates like trisodium nitrilotris(ethanesulphonate) may offer a balance between chelation strength and environmental persistence .
Tripotassium 1,1',1''-Nitrilotris(ethanesulphonate)
  • Structure : Analogous to the trisodium salt but with potassium counterions (CAS 84195-68-6) .
Triisopropanolamine (Structurally Related Amine)
  • Structure: 1,1',1''-Nitrilotris(2-propanol) (CAS 122-20-3) lacks sulfonate groups, featuring hydroxyl (–OH) groups instead .
  • Applications : Used as an emulsifier or solvent, highlighting how functional group variation (sulfonate vs. hydroxyl) dictates divergent industrial roles .

Regulatory and Environmental Considerations

  • Phosphonates : Persistent in the environment; regulated due to eutrophication risks .
  • Sulfonates : Trisodium nitrilotris(ethanesulphonate) may face scrutiny for sulfate content but offers advantages in high-temperature applications .

Biological Activity

Trisodium 1,1',1''-nitrilotris(ethanesulphonate) (commonly referred to as trisodium NTA) is a compound used in various biological and chemical applications, particularly as a chelating agent. Its structure allows it to bind metal ions, which can influence biological systems. This article explores the biological activity of trisodium NTA, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Trisodium NTA is characterized by its ability to form stable complexes with divalent and trivalent metal ions. The compound's solubility in water and its anionic nature contribute to its utility in biochemical applications.

PropertyValue
Molecular FormulaC₆H₁₂N₃Na₃O₉S₃
Molecular Weight303.23 g/mol
SolubilitySoluble in water
pH (1% solution)Approximately 7-8

Mechanisms of Biological Activity

The biological activity of trisodium NTA primarily stems from its chelation properties. By sequestering metal ions, it can modulate various biological pathways:

  • Metal Ion Chelation : Trisodium NTA binds to metal ions such as calcium, magnesium, and iron, which are essential for numerous enzymatic reactions. This can lead to altered enzyme activity and impact cellular metabolism.
  • Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant properties by preventing oxidative stress through metal ion regulation.
  • Cellular Signaling Modulation : By affecting metal ion availability, trisodium NTA may influence signaling pathways that depend on these ions.

In Vitro Studies

A series of in vitro studies have demonstrated the effects of trisodium NTA on various cell types:

  • Cell Proliferation : Research has shown that the presence of trisodium NTA can inhibit the proliferation of certain cancer cell lines by disrupting metal-dependent signaling pathways.
  • Enzyme Activity : Enzymatic assays indicate that trisodium NTA can inhibit metalloproteinases, which are crucial for cancer metastasis and tissue remodeling.

Case Studies

Several case studies have highlighted the biological implications of trisodium NTA:

  • Case Study 1 : A study on human fibroblasts showed that exposure to trisodium NTA at concentrations above 10 mM resulted in a significant decrease in cell viability due to apoptosis triggered by metal ion depletion.
  • Case Study 2 : In animal models, administration of trisodium NTA led to altered levels of serum calcium and magnesium, suggesting systemic effects on mineral homeostasis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trisodium 1,1',1''-nitrilotris(ethanesulphonate), and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonation of nitrilotriethanol followed by neutralization with sodium hydroxide. Key parameters include:

  • pH Control : Maintaining alkaline conditions (pH >10) during sulfonation to prevent side reactions .
  • Temperature : Reaction temperatures between 60–80°C optimize sulfonate group incorporation while minimizing decomposition .
  • Purification : Dialysis or ion-exchange chromatography removes residual sodium sulfate, confirmed via conductivity measurements .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing trisodium 1,1',1''-nitrilotris(ethanesulphonate)?

  • Methodological Answer :

  • FTIR : Identify sulfonate (S=O stretching at 1040–1080 cm⁻¹) and amine (N–H bending at 1600 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Confirm structural integrity by detecting ethanesulfonate methylene protons (δ 3.2–3.5 ppm) and tertiary amine carbons (δ 45–50 ppm) .
  • HPLC-ELSD : Quantify purity using a hydrophilic interaction liquid chromatography (HILIC) column with evaporative light scattering detection .

Q. What is the role of trisodium 1,1',1''-nitrilotris(ethanesulphonate) as a buffering agent in metal-catalyzed reactions?

  • Methodological Answer : The compound acts as a zwitterionic buffer, stabilizing pH (6.5–8.5) in aqueous systems. Its sulfonate groups chelate divalent metal ions (e.g., Mg²⁺, Ca²⁺), preventing precipitation and enhancing enzyme activity in catalytic assays. Calibrate ion-specific electrodes to monitor free metal ion concentrations during reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., hydrolysis) during the synthesis of trisodium 1,1',1''-nitrilotris(ethanesulphonate)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology to model interactions between temperature, pH, and reagent stoichiometry. For example, lower temperatures (50–60°C) reduce hydrolysis rates while maintaining sulfonation efficiency .
  • In Situ Monitoring : Employ Raman spectroscopy to track sulfonate group formation and detect intermediates in real time .

Q. How should researchers resolve discrepancies in reported chelation efficiency of trisodium 1,1',1''-nitrilotris(ethanesulphonate) across studies?

  • Methodological Answer : Contradictions often arise from:

  • Ionic Strength : High salt concentrations (e.g., >0.1 M NaCl) compete with sulfonate-metal binding. Use constant ionic strength buffers in chelation assays .
  • pH Variability : Chelation capacity peaks at pH 7.0–7.5; deviations alter protonation states of amine groups. Validate pH with a traceable reference electrode .
  • Data Normalization : Express chelation efficiency as a function of free ligand concentration (via Job’s plot analysis) rather than total ligand added .

Q. What experimental strategies can elucidate the mechanistic role of trisodium 1,1',1''-nitrilotris(ethanesulphonate) in stabilizing reactive oxygen species (ROS) in biochemical systems?

  • Methodological Answer :

  • Electron Paramagnetic Resonance (EPR) : Detect and quantify ROS (e.g., hydroxyl radicals) using spin-trapping agents like DMPO. Compare signal attenuation with/without the compound .
  • Kinetic Studies : Measure rate constants for ROS scavenging using stopped-flow spectrophotometry under varying pH and temperature conditions .

Q. How do temperature and humidity affect the long-term stability of trisodium 1,1',1''-nitrilotris(ethanesulphonate) in solid-state formulations?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH and monitor degradation (e.g., sulfate ion formation via ion chromatography) over 6–12 months .
  • X-ray Diffraction (XRD) : Assess crystallinity changes, as amorphous forms are more hygroscopic and prone to decomposition .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents (e.g., DMSO). How can researchers reconcile these differences?

  • Methodological Answer :

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility. DMSO (δP=16.4) may induce partial aggregation due to mismatched polarity with sulfonate groups .
  • Dynamic Light Scattering (DLS) : Detect nanoscale aggregates in DMSO, which may falsely suggest low solubility .

Q. Why do studies report varying toxicity profiles for trisodium 1,1',1''-nitrilotris(ethanesulphonate) in aquatic models?

  • Methodological Answer : Differences may stem from:

  • Test Organism Sensitivity : Use standardized models (e.g., Daphnia magna) and report LC₅₀ values with 95% confidence intervals .
  • Metabolite Interference : Degradation products (e.g., ethanesulfonic acid) may contribute to toxicity. Perform LC-MS to quantify metabolites in exposure media .

Tables for Key Data

Property Method Typical Value Reference
Solubility in Water Gravimetric analysis450 g/L (25°C)
pKa (Sulfonate Group) Potentiometric titration1.8 ± 0.2
Chelation Capacity (Ca²⁺) ICP-OES2.3 mmol/g (pH 7.0)

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